molecular formula C16H19FN2O2 B6133279 N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B6133279
M. Wt: 290.33 g/mol
InChI Key: DBCMWBCVKDMOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide, also known as AFOP-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. AFOP-1 belongs to the class of piperidinecarboxamide compounds, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism of Action

The mechanism of action of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood, but it is believed to involve multiple pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to interact with various cellular targets, including enzymes, receptors, and signaling pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide have been studied extensively in vitro and in vivo. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, and downregulating anti-apoptotic proteins. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). In inflammation research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activation of NF-κB signaling pathway. In viral infection research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the replication of HIV-1 and HCV by targeting viral enzymes.

Advantages and Limitations for Lab Experiments

N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in aqueous and organic solvents. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can be easily synthesized in large quantities, making it suitable for further research and development. However, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide also has some limitations for lab experiments, including its potential toxicity and lack of selectivity towards specific cellular targets. Further studies are needed to optimize the use of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments.

Future Directions

For N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide research include optimizing its synthesis method, evaluating its toxicity and pharmacokinetics, and identifying its cellular targets and signaling pathways. N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can also be used as a lead compound for the development of novel drugs with improved efficacy and selectivity. Overall, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide holds great promise as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of N-allyl-6-oxo-3-piperidinecarboxamide with 3-fluorobenzylamine in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and elimination, to yield the final product. The synthesis of N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been optimized to achieve high yields and purity, making it suitable for further research and development.

Scientific Research Applications

N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections. In cancer research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In viral infection research, N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been shown to inhibit the replication of HIV-1 and HCV by targeting viral enzymes.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-6-oxo-N-prop-2-enylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c1-2-8-18-16(21)13-6-7-15(20)19(11-13)10-12-4-3-5-14(17)9-12/h2-5,9,13H,1,6-8,10-11H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCMWBCVKDMOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CCC(=O)N(C1)CC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-1-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide

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